

The GPR40 Agonist Fasiglifam: A Technical Guide to its Glucose-Dependent Insulin Secretion

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Compound of Interest		
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Introduction

Fasiglifam (also known as TAK-875) is a potent and selective agonist of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2][3] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in mediating free fatty acid (FFA)-induced potentiation of glucose-stimulated insulin secretion (GSIS).[2][4] Fasiglifam was developed as a novel oral anti-diabetic drug for the treatment of type 2 diabetes mellitus (T2DM). Its mechanism of action, which relies on ambient glucose levels to stimulate insulin release, offered the potential for effective glycemic control with a reduced risk of hypoglycemia compared to traditional insulin secretagogues like sulfonylureas.[2][5] Although its clinical development was terminated due to concerns about liver safety, the study of Fasiglifam has provided significant insights into the pharmacology of GPR40 and its role in glucose homeostasis.[6][7] This technical guide provides an in-depth overview of Fasiglifam's effect on glucose-dependent insulin secretion, including its signaling pathway, quantitative pharmacological data, and detailed experimental protocols.

Mechanism of Action: A Dual Signaling Cascade

Fasiglifam acts as an ago-allosteric modulator of GPR40, meaning it binds to a site on the receptor distinct from the endogenous ligand (FFA) binding site and potentiates the receptor's

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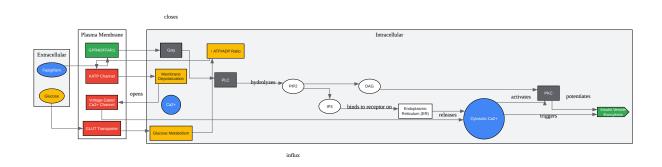
activity in a cooperative manner with FFAs.[2][8] Upon binding to GPR40 on pancreatic β -cells, Fasiglifam activates the G α q subunit of the heterotrimeric G protein. This activation initiates a dual signaling cascade that ultimately enhances insulin secretion in a glucose-dependent manner.

The activated Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

- The IP3 Pathway and Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+). This initial rise in cytosolic Ca2+ is a key event in amplifying the glucose-induced Ca2+ oscillations that are critical for insulin granule exocytosis.[1]
- The DAG Pathway and Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). Activated PKC then phosphorylates various downstream targets involved in the insulin secretion machinery, further augmenting the exocytosis of insulin-containing granules.[1]

Crucially, the insulinotropic effect of Fasiglifam is glucose-dependent. At low glucose concentrations, pancreatic β-cells are hyperpolarized, and there is minimal Ca2+ influx. Fasiglifam does not stimulate insulin secretion under these conditions.[4] However, at elevated glucose levels, glucose metabolism leads to an increase in the ATP/ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and influx of extracellular Ca2+ through voltage-gated calcium channels. Fasiglifam's signaling cascade synergizes with these glucose-induced events to significantly potentiate insulin secretion.[1]





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Fasiglifam's signaling pathway in pancreatic β -cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for Fasiglifam from various in vitro and in vivo studies.

Table 1: In Vitro Pharmacological Profile of Fasiglifam



Parameter	Species/Cell Line	Value	Reference(s)
EC50 for GPR40 Activation	Human GPR40 expressing CHO cells	14 nM	[3]
EC50 for GPR40 Activation	Human GPR40 expressing CHO cells	72 nM	[1]
EC50 for Ca2+ Influx	CHO cells expressing human GPR40	29.6 nM	[1]
Ki for GPR40 Binding	Human GPR40	38 nM	[3]
Ki for GPR40 Binding	Rat GPR40	140 nM	[3]
EC50 for IP Production	CHO-hGPR40 cells	72 nM	[1]

Table 2: Clinical Efficacy of Fasiglifam in Patients with Type 2 Diabetes (24-Week, Phase III Study in Japanese Patients)

Parameter	Placebo (n=67)	Fasiglifam 25 mg (n=63)	Fasiglifam 50 mg (n=62)	Reference(s)
Mean Change in HbA1c from Baseline (%)	+0.16	-0.57	-0.83	[5]
Patients Achieving HbA1c <6.9% (%)	13.8	30.2	54.8	[5]
Mean Change in Fasting Plasma Glucose (mmol/L)	-0.17	-1.40	-1.41	[5]

Table 3: Incidence of Elevated Liver Enzymes in a Cardiovascular Outcomes Safety Trial

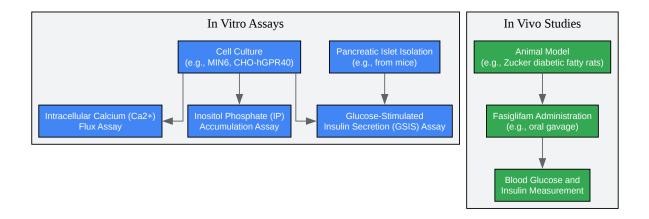


Parameter	Placebo	Fasiglifam	Reference(s)
ALT or AST ≥3 x Upper Limit of Normal (%)	0.5	2.1	[6]
ALT or AST ≥10 x Upper Limit of Normal (%)	0.06	0.31	[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are synthesized protocols for key experiments used to characterize the effects of Fasiglifam.

Experimental Workflow Overview



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General workflow for in vitro and in vivo studies of Fasiglifam.

Glucose-Stimulated Insulin Secretion (GSIS) Assay with MIN6 Cells or Isolated Islets



This assay measures the amount of insulin secreted by pancreatic β -cells in response to different glucose concentrations, with and without Fasiglifam.

Materials:

- MIN6 cells or isolated rodent/human pancreatic islets
- Krebs-Ringer Bicarbonate HEPES buffer (KRBH) containing: 119 mM NaCl, 4.74 mM KCl,
 2.54 mM CaCl2, 1.19 mM MgCl2, 1.19 mM KH2PO4, 25 mM NaHCO3, 10 mM HEPES (pH 7.4), and 0.1% BSA.
- KRBH with low glucose (e.g., 2.8 mM)
- KRBH with high glucose (e.g., 16.7 mM)
- Fasiglifam stock solution (in DMSO)
- Insulin ELISA kit

Protocol:

- Cell/Islet Preparation:
 - MIN6 Cells: Seed MIN6 cells in 24-well plates and culture until they reach 80-90% confluency.
 - Islets: Isolate pancreatic islets using collagenase digestion and hand-pick islets of similar size for each experiment. Culture islets overnight to allow for recovery.
- Pre-incubation:
 - Gently wash the cells/islets twice with KRBH containing low glucose.
 - Pre-incubate the cells/islets in KRBH with low glucose for 1-2 hours at 37°C to allow them to equilibrate and establish a basal insulin secretion rate.
- Incubation:



- Remove the pre-incubation buffer.
- Add KRBH containing low glucose, high glucose, or high glucose with varying concentrations of Fasiglifam to the respective wells/tubes. Ensure the final DMSO concentration is consistent across all conditions and typically below 0.1%.
- Incubate for 1-2 hours at 37°C.
- Sample Collection and Analysis:
 - Collect the supernatant (KRBH buffer) from each well/tube.
 - Centrifuge the supernatant to remove any cellular debris.
 - Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
 - To normalize the data, the cells/islets can be lysed, and the total protein or DNA content can be measured. Insulin secretion is then expressed as insulin (ng/mL) per mg of protein or μg of DNA.

Intracellular Calcium (Ca2+) Flux Assay

This assay measures changes in intracellular calcium concentration in response to Fasiglifam, providing insight into the activation of the $G\alpha q$ signaling pathway.

Materials:

- CHO cells stably expressing human GPR40 (CHO-hGPR40) or other suitable cell lines (e.g., MIN6).
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
- Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
- Fasiglifam stock solution.



 A fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging.

Protocol:

- Cell Seeding: Seed CHO-hGPR40 cells in a 96-well black-walled, clear-bottom plate and culture overnight.
- Dye Loading:
 - Wash the cells with HBSS.
 - Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS for 30-60 minutes at 37°C in the dark.
 - Wash the cells gently with HBSS to remove excess dye.
- Measurement:
 - Place the plate in a fluorescence microplate reader.
 - Measure the baseline fluorescence for a short period.
 - Using the instrument's injector, add varying concentrations of Fasiglifam to the wells.
 - Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
- Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Dose-response curves can be generated to determine the EC50 of Fasiglifam for calcium mobilization.

Inositol Phosphate (IP) Accumulation Assay

This assay directly measures the product of PLC activity, providing a quantitative measure of Gq-coupled receptor activation.

Materials:

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- CHO-hGPR40 cells or other suitable cell lines.
- Inositol-free medium.
- [3H]-myo-inositol.
- Stimulation buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
- · Fasiglifam stock solution.
- Dowex anion-exchange resin.
- Scintillation counter.

Protocol:

- · Cell Labeling:
 - Seed cells in 12- or 24-well plates.
 - Label the cells by incubating them overnight in inositol-free medium supplemented with [3H]-myo-inositol. This allows for the incorporation of the radiolabel into the cellular phosphoinositide pool.
- Pre-incubation: Wash the cells with a physiological buffer to remove unincorporated [3H]myo-inositol.
- Stimulation:
 - Pre-incubate the cells with stimulation buffer containing LiCl for 15-30 minutes.
 - Add varying concentrations of Fasiglifam and incubate for an appropriate time (e.g., 30-60 minutes) at 37°C.
- Extraction and Separation:



- Stop the reaction by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).
- Scrape the cells and collect the lysate.
- Neutralize the lysate.
- Separate the total inositol phosphates from free [3H]-myo-inositol and other cellular components using Dowex anion-exchange chromatography.
- Quantification:
 - Elute the inositol phosphates from the column.
 - Measure the radioactivity of the eluate using a scintillation counter.
- Data Analysis: The amount of radioactivity is proportional to the amount of inositol phosphate accumulated. Dose-response curves can be generated to determine the EC50 of Fasiglifam for IP production.

Conclusion

Fasiglifam is a GPR40 agonist that potentiates insulin secretion in a glucose-dependent manner through the activation of the G α q-PLC-IP3/DAG signaling pathway. While its clinical development was halted, the extensive research on Fasiglifam has significantly advanced our understanding of GPR40 pharmacology and its potential as a therapeutic target for type 2 diabetes. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of metabolic disease and drug discovery, facilitating further investigation into the intricate mechanisms of glucose homeostasis and the development of next-generation GPR40 modulators.

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